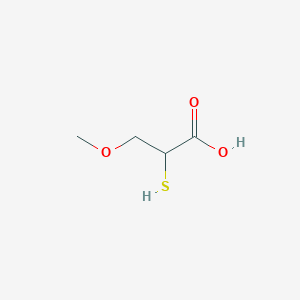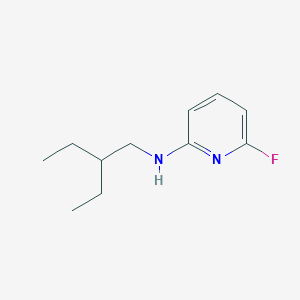
N-(2-Ethylbutyl)-6-fluoropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Ethylbutyl)-6-fluoropyridin-2-amine is a chemical compound that belongs to the class of fluoropyridines. This compound is characterized by the presence of a fluorine atom attached to the pyridine ring and an ethylbutyl group attached to the nitrogen atom. Fluoropyridines are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethylbutyl)-6-fluoropyridin-2-amine typically involves the reaction of 6-fluoropyridin-2-amine with 2-ethylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, solvent recovery and recycling systems can be implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethylbutyl)-6-fluoropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Ethylbutyl)-6-fluoropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Ethylbutyl)-6-fluoropyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Fluoropyridin-2-amine: Lacks the ethylbutyl group, resulting in different chemical and biological properties.
N-(2-Ethylbutyl)-pyridin-2-amine: Lacks the fluorine atom, affecting its reactivity and interactions.
Uniqueness
N-(2-Ethylbutyl)-6-fluoropyridin-2-amine is unique due to the presence of both the fluorine atom and the ethylbutyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H17FN2 |
|---|---|
Molecular Weight |
196.26 g/mol |
IUPAC Name |
N-(2-ethylbutyl)-6-fluoropyridin-2-amine |
InChI |
InChI=1S/C11H17FN2/c1-3-9(4-2)8-13-11-7-5-6-10(12)14-11/h5-7,9H,3-4,8H2,1-2H3,(H,13,14) |
InChI Key |
HSQDJXOEHQCIGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CNC1=NC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl[1-(2,4-dimethylphenyl)ethyl]amine](/img/structure/B13298313.png)
![2-([(Tert-butoxy)carbonyl]amino)nonanoicacid](/img/structure/B13298320.png)

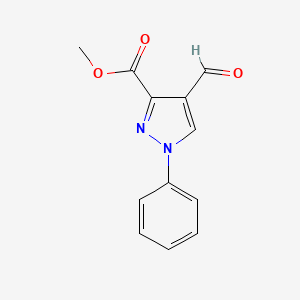
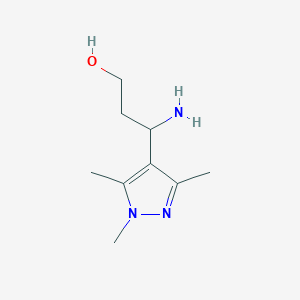
![2-[(But-3-yn-2-yl)amino]-5-methylbenzoic acid](/img/structure/B13298339.png)
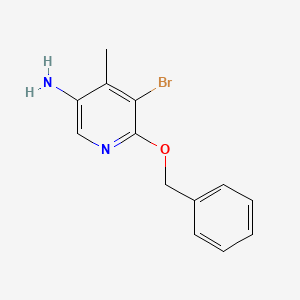

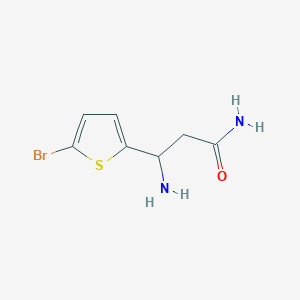
![2-[(Azetidin-3-yloxy)methyl]-6-methylpyridine](/img/structure/B13298364.png)
![7-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13298370.png)

